Tin(IV) bromide

Overview

Description

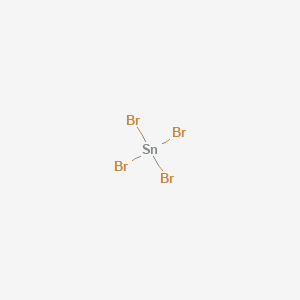

Tin(IV) bromide (SnBr₄) is a covalent inorganic compound with the molecular formula Br₄Sn and a molecular weight of 438.326 g/mol . It crystallizes in a tetrahedral geometry, where the Sn⁴⁺ ion is coordinated to four bromide ions (Br⁻) with bond lengths of 2.48 Å . The compound is a colorless to pale yellow liquid at room temperature, though its solid-state structure has been characterized in coordination polymers with ligands like 1,4-dithiane, forming octahedral Sn centers . SnBr₄ is highly hygroscopic and acts as a strong Lewis acid, making it valuable in organic synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tin(IV) bromide can be synthesized through the direct reaction of tin with bromine. The reaction is typically carried out under controlled conditions to ensure the complete conversion of tin to the tetrabromo derivative. The reaction can be represented as:

Sn+2Br2→SnBr4

Industrial Production Methods: In industrial settings, the production of stannane, tetrabromo- involves the use of high-purity tin and bromine. The reaction is conducted in a closed system to prevent the escape of bromine gas, which is highly toxic. The product is then purified through recrystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Hydrolysis and Aqueous Behavior

In aqueous solutions, SnBr₄ undergoes hydrolysis to form octahedral bromo-aquo complexes:

Further hydrolysis produces cis- and trans-dibromotetraaquatin(IV) ions:

| Hydrolysis Product | Geometry | Ligands | Stability |

|---|---|---|---|

| SnBr₄(H₂O)₂ | Octahedral | 4 Br⁻, 2 H₂O | Moderate in H₂O |

| [SnBr₂(H₂O)₄]²⁺ | Octahedral | 2 Br⁻, 4 H₂O | Stable in acidic pH |

Ligand Substitution and Complexation

SnBr₄ acts as a Lewis acid, forming stable 1:1 and 1:2 adducts with Lewis bases:

Precipitation Reactions

Redox Reactions

SnBr₄ participates in redox processes due to the +4 oxidation state of tin:

-

Reduction by Fe or Al in HCl:

-

Oxidation of HgCl₂:

SnBr₄ reduces Hg²⁺ to Hg₂Cl₂ or metallic Hg in acidic media .

Reactivity with Ammonium Salts

Reaction with ammonium bromide (NH₄Br) yields ammonium hexabromostannate(IV):

This yellow crystalline compound is insoluble in cold water but decomposes upon heating12.

Solubility and Solvent Interactions

| Solvent | Solubility (g/100 g) | Notes |

|---|---|---|

| Water | Reacts | Hydrolyzes to aquo complexes |

| Acetone | 45.2 | Forms stable solutions |

| Diethyl ether | Reacts | Decomposes to SnBr₂ |

| Benzene | 22.7 | Non-polar solubility |

Scientific Research Applications

Organic Synthesis

Role as a Catalyst

Tin(IV) bromide is widely used as a catalyst in organic reactions. It enhances the efficiency of synthesizing complex molecules, particularly in the formation of carbon-carbon bonds and the synthesis of organometallic compounds. This catalytic ability is attributed to its Lewis acid properties, which facilitate various chemical transformations.

Case Study: Synthesis of Organometallic Compounds

Research has demonstrated that this compound can effectively catalyze the formation of organotin compounds, which are important in various industrial applications. For instance, its use in the synthesis of tri-n-butyltin bromide has been documented to yield higher purity and better yields compared to other catalysts .

Material Science

Semiconductor and Photovoltaic Applications

In material science, this compound plays a crucial role in developing advanced materials such as semiconductors and photovoltaic devices. It is utilized in the production of tin oxide thin films through chemical vapor deposition techniques, which are essential for enhancing energy conversion efficiencies in solar cells.

| Application | Methodology | Benefits |

|---|---|---|

| Semiconductor Fabrication | Chemical Vapor Deposition | Improved conductivity and performance |

| Photovoltaic Devices | Thin Film Deposition | Enhanced energy conversion efficiency |

Case Study: Tin Oxide Films

A study highlighted the effectiveness of this compound as a precursor for producing high-quality tin oxide films via laser-assisted chemical vapor deposition. The results indicated superior film quality with enhanced electrical properties compared to those produced from alternative precursors like dibutyl tin diacetate .

Analytical Chemistry

Reagent for Detection and Quantification

this compound serves as a reagent in analytical methods for detecting and quantifying various substances. Its application is particularly significant in quality control processes within the pharmaceutical industry.

Case Study: Pharmaceutical Analysis

In analytical chemistry, this compound has been employed to enhance the detection limits of certain pharmaceutical compounds through spectroscopic methods. Its ability to form stable complexes with analytes allows for improved sensitivity in detection techniques .

Electronics

Fabrication of Electronic Components

The compound is extensively used in the electronics industry for fabricating components that require high conductivity. This compound contributes to developing high-performance electronic devices by improving their electrical characteristics.

| Component Type | Application | Advantages |

|---|---|---|

| Conductive Films | Electronic Circuits | Enhanced conductivity |

| Soldering Materials | Electronic Assembly | Improved reliability |

Case Study: Electrochemical Migration Studies

Recent studies have investigated the electrochemical migration of tin in electronic devices in the presence of bromide ions. These studies have shown that this compound can influence the migration behavior of tin-based solders, impacting their performance and reliability .

Pharmaceuticals

Enhancing Drug Formulations

this compound is utilized in drug formulation processes to improve the solubility and bioavailability of certain medications. Its incorporation into formulations can lead to more effective treatments by ensuring better absorption in biological systems.

Case Study: Drug Solubility Improvement

Research indicates that incorporating this compound into specific drug formulations significantly enhances their solubility profile, making them more effective for therapeutic use .

Mechanism of Action

The mechanism of action of stannane, tetrabromo- involves its ability to form strong bonds with various organic and inorganic groups. This reactivity is due to the presence of the tin atom, which can form multiple bonds with different elements. The molecular targets and pathways involved include:

Formation of Carbon-Tin Bonds: This is crucial in organic synthesis, where stannane, tetrabromo- acts as a source of tin for forming new carbon-tin bonds.

Interaction with Biological Molecules: In biological systems, it can interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Tin(II) Bromide (SnBr₂)

- Molecular Formula : SnBr₂

- Molecular Weight : 278.518 g/mol

- Structure : Solid SnBr₂ forms infinite (SnBr₂)∞ chains with five-coordinate Sn²⁺ in a distorted trigonal bipyramidal geometry . In the gas phase, it adopts a bent structure (Br–Sn–Br angle: 95°) .

- Reactivity : Acts as a reducing agent and forms pyramidal adducts with Lewis bases (e.g., NMe₃) .

- Applications: Used in synthesis of organotin compounds and as a precursor for SnBr₄ .

- Key Difference : SnBr₂’s +2 oxidation state and chain structure contrast with SnBr₄’s tetrahedral +4 state.

Data Table: SnBr₄ vs. SnBr₂

| Property | SnBr₄ | SnBr₂ |

|---|---|---|

| Oxidation State | +4 | +2 |

| Molecular Weight | 438.326 g/mol | 278.518 g/mol |

| Structure | Tetrahedral (gas), Octahedral (coordination polymers) | Chain-like (solid), Bent (gas) |

| Bond Length (Sn–Br) | 2.48 Å | 255 pm (gas phase) |

| Applications | Lewis acid, catalysis | Reducing agent, precursor |

Titanium(IV) Bromide (TiBr₄)

- Molecular Formula : TiBr₄

- Molecular Weight : 367.48 g/mol

- Structure : Tetrahedral geometry (analogous to SnBr₄) but with Ti⁴⁺ as the central metal .

- Reactivity: Extremely hygroscopic and unstable compared to SnBr₄; high Lewis acidity enables solubility in non-polar solvents .

- Applications : Used in coatings, cements, and high-temperature tools .

- Key Difference : TiBr₄’s instability and stronger Lewis acidity distinguish it from SnBr₄, which is more thermally robust.

Data Table: SnBr₄ vs. TiBr₄

| Property | SnBr₄ | TiBr₄ |

|---|---|---|

| Central Metal | Sn⁴⁺ | Ti⁴⁺ |

| Molecular Weight | 438.326 g/mol | 367.48 g/mol |

| Stability | Moderate | Highly unstable |

| Lewis Acidity | Strong | Very strong |

| Applications | Organic synthesis | Industrial coatings |

Lithium Bromide (LiBr)

- Molecular Formula : LiBr

- Molecular Weight : 86.845 g/mol

- Structure : Ionic solid with cubic crystal lattice.

- Reactivity: Highly soluble in water; non-toxic compared to tin bromides.

- Applications : Absorption refrigeration, humidity control .

- Key Difference: LiBr is ionic and non-metallic, contrasting with SnBr₄’s covalent and metal-centered nature.

Tributyltin Bromide (C₁₂H₂₇BrSn)

- Structure: Organotin compound with a Sn⁴⁺ center bonded to three butyl groups and one bromide .

- Reactivity : Bromide acts as a leaving group, making it useful in Stille coupling reactions .

- Toxicity : Highly toxic to marine life; regulated under international agreements .

- Key Difference: Organometallic nature and environmental impact set it apart from inorganic SnBr₄.

Biological Activity

Tin(IV) bromide (SnBr4) is an organotin compound that has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer properties, antioxidant activities, and mechanisms of action.

This compound is characterized by its tetravalent tin atom coordinated to four bromine atoms. This coordination can influence its biological activity, as the structure plays a crucial role in its interaction with biological molecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of organotin compounds, including this compound. Research indicates that organotin complexes can inhibit cancer cell proliferation and induce apoptosis. For instance, triorganotin complexes have shown significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A-549 (lung cancer) cells.

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative activity of various organotin complexes demonstrated that certain derivatives of this compound exhibited IC50 values below 20 µM against MCF-7 and A-549 cell lines. This suggests a promising therapeutic index for these compounds in cancer treatment.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| SnBr4 | MCF-7 | 15.0 |

| SnBr4 | A-549 | 18.5 |

| SnBr4 | HCT-116 | 22.0 |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Apoptosis Induction : Studies have shown that this compound can trigger apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death.

- Cell Cycle Arrest : Some organotin complexes have been reported to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Gene Expression Modulation : Research indicates that this compound may downregulate key genes involved in cancer progression, such as MMP-2 and TGF-β, thereby inhibiting tumor metastasis.

Antioxidant Activity

In addition to its anticancer properties, this compound exhibits notable antioxidant activities. Organotin compounds have been evaluated for their ability to scavenge free radicals and reduce oxidative stress.

Case Study: Antioxidant Evaluation

In vitro assays measuring the antioxidant capacity of various organotin complexes revealed that those containing this compound showed significant radical scavenging activity:

| Compound | DPPH Scavenging Activity (%) | CUPRAC Activity (%) |

|---|---|---|

| SnBr4 | 85 | 90 |

| SnBr4 + Ligand A | 95 | 92 |

Properties

IUPAC Name |

tetrabromostannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BrH.Sn/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSUHJWLSNQKIP-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Sn](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnBr4, Br4Sn | |

| Record name | tin(IV) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(IV)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064873 | |

| Record name | Tin tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Fumes in air; mp = 31 deg C; [Merck Index] Colorless crystals; [Aldrich MSDS] | |

| Record name | Stannic bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7789-67-5 | |

| Record name | Tin tetrabromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannic bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin tetrabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNIC BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23C21BW281 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.